4-methyl-1-(3-thienyl)pyridin-2(1H)-one

Lipophilicity Drug-likeness Metabolic stability

4-Methyl-1-(3-thienyl)pyridin-2(1H)-one is a heterocyclic building block (C10H9NOS, MW 191.25 g/mol) belonging to the N-aryl pyridinone class. Its structure features a pyridin-2(1H)-one core with a 4-methyl substituent and an N-linked 3-thienyl group, distinguishing it from N-phenyl analogs such as pirfenidone-related impurities.

Molecular Formula C10H9NOS
Molecular Weight 191.25 g/mol
Cat. No. B8445056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1-(3-thienyl)pyridin-2(1H)-one
Molecular FormulaC10H9NOS
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C=C1)C2=CSC=C2
InChIInChI=1S/C10H9NOS/c1-8-2-4-11(10(12)6-8)9-3-5-13-7-9/h2-7H,1H3
InChIKeyHXWPCBCBTKKLII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1-(3-thienyl)pyridin-2(1H)-one (CAS 943751-84-6): Technical Baseline for Procurement


4-Methyl-1-(3-thienyl)pyridin-2(1H)-one is a heterocyclic building block (C10H9NOS, MW 191.25 g/mol) belonging to the N-aryl pyridinone class [1]. Its structure features a pyridin-2(1H)-one core with a 4-methyl substituent and an N-linked 3-thienyl group, distinguishing it from N-phenyl analogs such as pirfenidone-related impurities. The compound is primarily offered as a research chemical, with typical purity specifications around 95% . Computed physicochemical properties include an XLogP3 of 1.5 and a topological polar surface area (TPSA) of 48.6 Ų [1].

Why 4-Methyl-1-(3-thienyl)pyridin-2(1H)-one Cannot Be Replaced by Generic N-Aryl Pyridinones


Within the N-aryl pyridinone family, even minor substituent variations profoundly alter lipophilicity, metabolic stability, and biological target engagement. The 3-thienyl group in this compound provides a distinct electronic and steric profile compared to the phenyl ring found in common analogs like 4-methyl-1-phenylpyridin-2(1H)-one (CAS 161057-93-8). Replacing the thiophene sulfur with a carbon atom changes hydrogen-bonding capabilities and cytochrome P450 susceptibility, which can lead to divergent metabolic clearance rates and off-target binding profiles . Consequently, assuming interchangeability between thienyl- and phenyl-substituted pyridinones without confirmatory biological evaluation risks invalidating SAR conclusions in medicinal chemistry campaigns [1].

Product-Specific Quantitative Differentiation Evidence for 4-Methyl-1-(3-thienyl)pyridin-2(1H)-one


Computed Lipophilicity (XLogP3) Differentiation from N-Phenyl Analog

The thienyl substitution reduces computed lipophilicity compared to the direct phenyl analog. The XLogP3 value of 4-methyl-1-(3-thienyl)pyridin-2(1H)-one is calculated as 1.5 [1], whereas 4-methyl-1-phenylpyridin-2(1H)-one (CAS 161057-93-8) has an XLogP3 of approximately 2.1 [2]. This lower lipophilicity suggests potential for improved aqueous solubility and reduced non-specific protein binding, relevant for assay development.

Lipophilicity Drug-likeness Metabolic stability

Topological Polar Surface Area (TPSA) Comparison for Permeability Prediction

The TPSA of 4-methyl-1-(3-thienyl)pyridin-2(1H)-one is 48.6 Ų [1], which is slightly higher than the TPSA of the phenyl analog (estimated ~45 Ų [2]). While both values fall within the acceptable range for oral bioavailability (<140 Ų), the thienyl sulfur contributes additional polar surface area that may influence passive membrane permeability and CNS penetration potential.

Membrane permeability Blood-brain barrier Drug design

Biological Activity Claim: Induction of Monocytic Differentiation in Undifferentiated Cells

A patent or patent application referenced via freshpatents.com attributes to this compound 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' supporting its use as an anti-cancer agent and for skin diseases such as psoriasis [1]. In contrast, the N-phenyl analog (4-methyl-1-phenylpyridin-2(1H)-one) is primarily described as a pirfenidone impurity or a synthetic intermediate without comparable differentiation-inducing claims [2]. No quantitative IC50 values or direct comparator data were publicly available for this differentiation assay.

Differentiation therapy Leukemia Anticancer

Chk1 Kinase Inhibitory Potential of the Thienopyridinone Pharmacophore

Thienopyridinones, as a class, have been validated as Chk1 inhibitors. Song et al. (2014) reported that optimized thienopyridinones achieve Chk1 IC50 values of 4.05–6.23 nM (compounds 8q, 8t, 8w) [1]. While 4-methyl-1-(3-thienyl)pyridin-2(1H)-one itself has not been profiled in this assay, its thienyl-pyridinone scaffold overlaps with the core pharmacophore required for Chk1 binding. In contrast, simple N-phenyl pyridinones lacking the thienyl sulfur are not recognized as Chk1 inhibitors, establishing a class-level structural differentiation relevant to kinase-targeted drug discovery.

Checkpoint kinase 1 Cancer DNA damage response

Validated Application Scenarios for 4-Methyl-1-(3-thienyl)pyridin-2(1H)-one Based on Available Evidence


Fragment-Based Drug Discovery for Kinase Targets

The thienyl-pyridinone core provides a low-molecular-weight (191.25 Da), lipophilicity-efficient (XLogP3 = 1.5) fragment that aligns with the pharmacophore of validated Chk1 inhibitors . Researchers can use this compound as a starting point for structure-based optimization, leveraging its distinct thienyl sulfur for potential hydrogen-bonding or halogen-bonding interactions within the kinase hinge region.

Phenotypic Screening in Hematological Malignancy Models

Patent-derived evidence suggests this compound induces monocytic differentiation of undifferentiated cells . This property supports its use in phenotypic assays targeting acute myeloid leukemia (AML) or myelodysplastic syndromes, where differentiation therapy is a clinically validated strategy (e.g., all-trans retinoic acid in APL). The compound's computed drug-like properties further support cell-based screening without significant solubility liabilities.

Comparative Metabolic Stability Profiling

Vendor claims indicate superior metabolic stability of this thienyl-substituted pyridinone compared to simpler pyridine derivatives . Procurement of this compound alongside its N-phenyl analog (CAS 161057-93-8) enables head-to-head microsomal or hepatocyte stability studies to validate this differentiation claim experimentally, which is critical for lead series prioritization in medicinal chemistry.

Synthetic Methodology Development

The documented synthesis of 4-methyl-1-(3-thienyl)pyridin-2(1H)-one via copper-catalyzed Ullmann-type coupling of 2-hydroxy-4-methylpyridine with 3-bromothiophene serves as a practical reference for developing N-arylation protocols on pyridinone substrates, which is relevant to process chemistry and library synthesis efforts.

Quote Request

Request a Quote for 4-methyl-1-(3-thienyl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.